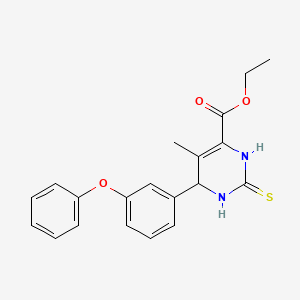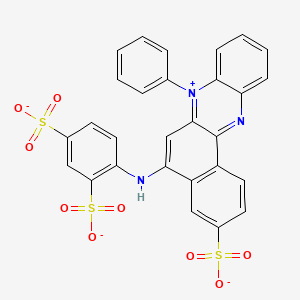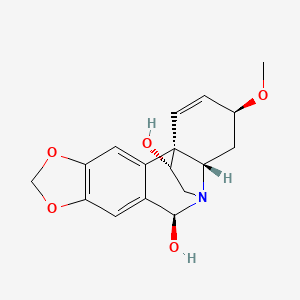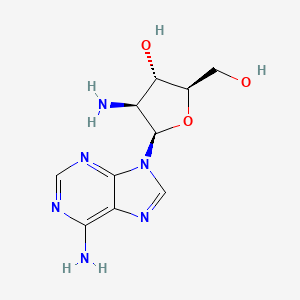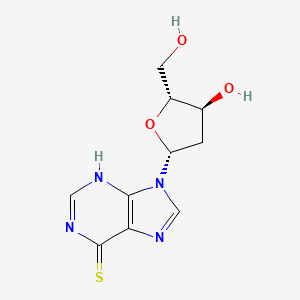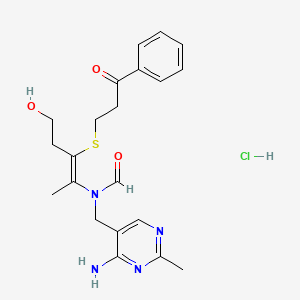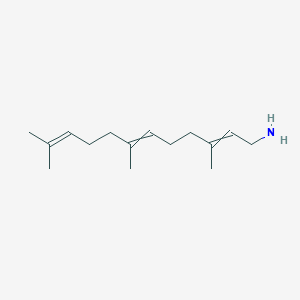![molecular formula C25H26ClNO3 B1225846 3-(5-chloro-2-hydroxyphenyl)-3-phenyl-N-[(4-propan-2-yloxyphenyl)methyl]propanamide](/img/structure/B1225846.png)
3-(5-chloro-2-hydroxyphenyl)-3-phenyl-N-[(4-propan-2-yloxyphenyl)methyl]propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(5-chloro-2-hydroxyphenyl)-3-phenyl-N-[(4-propan-2-yloxyphenyl)methyl]propanamide is a diarylmethane.
Wissenschaftliche Forschungsanwendungen
Antiproliferative Activity in Cancer Treatment
Recent research has identified compounds structurally similar to 3-(5-chloro-2-hydroxyphenyl)-3-phenyl-N-[(4-propan-2-yloxyphenyl)methyl]propanamide demonstrating significant antiproliferative activities. For instance, certain neolignans isolated from traditional Chinese medicine have shown potential in inhibiting cancer cell growth, particularly in human NSCLC A549 and H460 cell lines. These compounds work by inducing apoptosis in cancer cells via the mitochondrial pathway (Xinhua Ma et al., 2017).
Antimalarial Activity
Another area of application for similar compounds involves antimalarial activity. Research in this domain has focused on developing compounds that show significant activity against various strains of Plasmodium, the parasite responsible for malaria. These studies have highlighted the importance of specific molecular structures in enhancing antimalarial potency (L. M. Werbel et al., 1986).
Nematicidal Activity
Compounds with structures analogous to 3-(5-chloro-2-hydroxyphenyl)-3-phenyl-N-[(4-propan-2-yloxyphenyl)methyl]propanamide have also been explored for their nematicidal activity. These compounds have shown effectiveness against root-knot nematodes, which are significant agricultural pests (Sumona Kumari et al., 2014).
Pharmaceutical Development
In the pharmaceutical industry, structurally related compounds have been developed for various therapeutic applications. These include the development of selective androgen receptor modulators for treating androgen-dependent diseases, and the design of kappa opioid receptor antagonists (Di Wu et al., 2006) (F. Carroll et al., 2006).
Biochemical Research
In biochemical research, compounds with a similar structure have been utilized for elucidating molecular structures and stereochemistry in studies related to cancer chemotherapy and other medical applications (A. Camerman et al., 1978).
Quantum Chemical Studies
Additionally, quantum chemical studies on analog compounds have provided insights into their molecular interactions and properties, furthering our understanding of their potential as therapeutic agents (I. Otuokere et al., 2015).
Eigenschaften
Produktname |
3-(5-chloro-2-hydroxyphenyl)-3-phenyl-N-[(4-propan-2-yloxyphenyl)methyl]propanamide |
|---|---|
Molekularformel |
C25H26ClNO3 |
Molekulargewicht |
423.9 g/mol |
IUPAC-Name |
3-(5-chloro-2-hydroxyphenyl)-3-phenyl-N-[(4-propan-2-yloxyphenyl)methyl]propanamide |
InChI |
InChI=1S/C25H26ClNO3/c1-17(2)30-21-11-8-18(9-12-21)16-27-25(29)15-22(19-6-4-3-5-7-19)23-14-20(26)10-13-24(23)28/h3-14,17,22,28H,15-16H2,1-2H3,(H,27,29) |
InChI-Schlüssel |
GKTLATIRVIDXLX-UHFFFAOYSA-N |
SMILES |
CC(C)OC1=CC=C(C=C1)CNC(=O)CC(C2=CC=CC=C2)C3=C(C=CC(=C3)Cl)O |
Kanonische SMILES |
CC(C)OC1=CC=C(C=C1)CNC(=O)CC(C2=CC=CC=C2)C3=C(C=CC(=C3)Cl)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



